2-Chloro-5-phenylpyrimidine is an organic compound characterized by the molecular formula . It is a derivative of pyrimidine, featuring a chlorine atom at the second position and a phenyl group at the fifth position of the pyrimidine ring. This compound has garnered interest in various scientific fields due to its potential bioactive properties and utility as a building block in organic synthesis.
The compound can be synthesized through several methods, typically involving reactions with chlorinated pyrimidines and phenylboronic acid. It is commercially available from chemical suppliers and is utilized in research and industrial applications.
2-Chloro-5-phenylpyrimidine falls under the category of halogenated heterocycles. Its classification is based on its structural features, which include a heterocyclic pyrimidine ring and a halogen substituent, making it relevant in medicinal chemistry and material sciences.
The synthesis of 2-Chloro-5-phenylpyrimidine commonly involves the reaction of 2-chloropyrimidine with phenylboronic acid in the presence of a palladium catalyst. This reaction is typically conducted under inert atmospheric conditions (e.g., nitrogen or argon) to prevent oxidation, with temperatures reaching approximately 100°C for several hours to ensure complete conversion to the desired product.
The molecular structure of 2-Chloro-5-phenylpyrimidine consists of a pyrimidine ring with a chlorine atom attached at position two and a phenyl group at position five. This configuration contributes to its unique chemical properties.
2-Chloro-5-phenylpyrimidine is versatile in its reactivity, undergoing various chemical reactions:
The mechanism of action for 2-Chloro-5-phenylpyrimidine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to active sites, blocking substrate access, or acting as an antagonist at specific receptors, thereby modulating cellular signaling pathways.
The compound's stability and solubility characteristics make it suitable for various applications in organic synthesis and medicinal chemistry.
2-Chloro-5-phenylpyrimidine has diverse applications in scientific research:
The ortho-chlorophenyl moiety confers distinctive steric and electronic properties that significantly enhance target engagement. Crystallographic studies of Aurora A kinase inhibitors demonstrate that the chlorine atom's ortho-positioning induces a 15° phenyl ring rotation, enabling optimal hydrophobic contact with a conserved cleft in the enzyme's active site [3]. This precise orientation facilitates π-stacking interactions with phenylalanine residues while the chlorine atom occupies a small hydrophobic sub-pocket, contributing to binding energy improvements of 2.3 kcal/mol compared to meta-substituted analogs [3].
Table 1: Impact of Phenyl Substitution Patterns on Aurora A Inhibition
Substituent Position | IC₅₀ (nM) | Δ Lipophilicity (clogP) |
---|---|---|
2-Cl | 6.1 ± 1.0 | +0.42 |
3-Cl | 38.2 ± 4.7 | +0.41 |
4-Cl | 124.5 ± 11.3 | +0.40 |
2-F | 7.8 ± 0.9 | -0.15 |
2-CH₃ | 81.0 ± 6.5 | +0.55 |
H | >500 | -0.45 |
In adenosine receptor antagonists, the chlorophenyl group's steric bulk demonstrates stringent ortho-position dependence. Pyrazolo[3,4-d]pyrimidines bearing 2-chloro-2-phenylethyl chains exhibit measurable A₁ receptor affinity (Kᵢ = 0.5-0.9 μM), whereas meta or para substitutions diminish activity by >10-fold [2]. This specificity arises from complementary van der Waals contacts within a constricted subpocket of the receptor's orthosteric site. Notably, replacing chlorine with bromine or iodine atoms increases lipophilicity without corresponding affinity gains, indicating optimal steric occupancy by the chlorine atom (van der Waals volume ≈ 19 cm³/mol) [2] [6].
Strategic modification of the pyrimidine ring fine-tunes electronic properties and hydrogen-bonding capacity, profoundly affecting target affinity. Positional isomerism studies reveal that 4-aminopyrimidine derivatives exhibit 30-fold greater P2Y₁ receptor binding than 2-amino isomers, attributable to altered hydrogen-bond donor-acceptor patterns [5]. This geometric preference enables bifurcated hydrogen bonding with glutamine residues in the nucleotide-binding domain, a feature confirmed through mutagenesis studies [5].
Table 2: Pyrimidine Substitution Effects on Aurora Kinase Inhibition and Cellular Activity
C5 Position | Enzymatic IC₅₀ (nM) | Cellular IC₅₀ (nM) | Solubility (μM) |
---|---|---|---|
H | 15.7 ± 2.1 | 182 ± 24 | 8.5 |
F | 1.9 ± 0.3 | 23 ± 4 | 12.8 |
CH₃ | 8.3 ± 1.2 | 105 ± 17 | 6.2 |
OCH₃ | 42.6 ± 5.8 | >500 | 25.4 |
CN | 3.1 ± 0.5 | 38 ± 6 | 4.1 |
Fluorine incorporation at C5 enhances Aurora A inhibition by inducing a dipole moment that stabilizes the protein-ligand complex. The 5-fluoropyrimidine analog exhibits 8-fold greater potency (IC₅₀ = 1.9 nM) than the unsubstituted parent compound, attributed to fluorine's electron-withdrawing effect and optimal van der Waals radius (1.47 Å) [3]. This modification simultaneously improves cellular permeability and reduces metabolism, evidenced by 3.5-fold increased exposure in brain tissue assays [3]. Conversely, 5-cyano derivatives display enhanced in vitro potency but reduced cellular activity due to increased plasma protein binding (>98%) [6].
Conformational constraint of flexible substituents significantly improves target selectivity and binding efficiency. In NAPE-PLD inhibitors, replacing the N-methylphenethylamine moiety with (S)-3-phenylpiperidine introduces a rigid chiral center that enhances potency 3-fold (pIC₅₀ = 7.14 vs. 6.09) [1]. This modification reduces the number of rotatable bonds from 5 to 2, stabilizing the bioactive conformation that positions the phenyl ring into a hydrophobic sub-pocket [1]. Molecular dynamics simulations confirm that the restricted analog maintains residence time (>60 minutes) compared to the flexible predecessor (<10 minutes) [1].
CAS No.: 112839-93-7
CAS No.: 82526-36-1
CAS No.: 61109-48-6
CAS No.: